- A selective hydration of nitriles catalyzed by a Pd(OAc)2-based system in water, Tetrahedron Letters, 2017, 58(43), 4090-4093
Cas no 938-73-8 (2-Ethoxybenzamide)
2-Ethoxybenzamide structure
Product Name:2-Ethoxybenzamide
CAS No:938-73-8
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD00007977
CID:40349
PubChem ID:87569504
Update Time:2024-10-25
2-Ethoxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Ethoxybenzamide
- Ethenzamide
- Ethoxybenzamine
- 2-Ethoxybenzamine
- o-Ethoxybenzamide
- 2-Aethoxy-benzamid
- 2-Aethoxy-benzoesaeure-amid
- 2-ethoxy-benzoic acid amide
- Aethylaethersalicylsaeure-amid
- Benzamide,2-ethoxy
- Etamide
- Etenzamide
- Ethbenzamide
- Ethosalicyl
- O-Aethyl-salicylamid
- Pirosolvina
- 2-Ethoxybenzoylamide
- Benzamide, 2-ethoxy-
- Ethenzamid
- Anovigam
- Trancalgyl
- Protopyrin
- Katagrippe
- Etosalicyl
- Etosalicil
- Lucamide
- Etocil
- Eusal
- Benzamide, o-ethoxy-
- Etenzamide [DCIT]
- Etenzamida [INN-Spanish]
- Ethenzamidum [INN-Latin]
- 2-Eethoxybenzamide
- H.P. 209
- L929ZCK4BF
- SBNKFTQSBPKMBZ-UHFFFAOYSA-N
- DSSTox_C
- 2-Ethoxybenzamide (ACI)
- Benzamide, o-ethoxy- (6CI, 7CI, 8CI)
- NSC 28787
- E0222
- J3.352I
- SY015492
- Ethenzamidum
- SR-01000877236-2
- 938-73-8
- BRN 2208582
- s4524
- ETHENZAMIDE (MART.)
- MFCD00007977
- Orthoethoxybenzamide
- DB-370072
- D70657
- 2-ethoxy-benzamide
- Q553324
- ETHENZAMIDE [INN]
- Ethenzamide 1.0 mg/ml in Methanol
- CHEBI:31564
- Tox21_200025
- CAS-938-73-8
- AKOS003280312
- Tox21_111156
- SR-01000877236
- Tox21_111156_1
- Ethoxybenzamide
- HY-B1428
- DB13544
- CCG-213844
- Z54953371
- Q-201075
- CHEMBL1483877
- Etenzamida
- CCRIS 9124
- DTXCID40581
- STK105005
- AB01010349_03
- NCGC00091616-03
- Ethenzamide (JP17/INN)
- CS-4916
- SCHEMBL25624
- DTXSID4020581
- NCGC00091616-01
- BRD-K88308881-001-06-8
- NSC28787
- N02BA07
- Ethenzamidum (INN-Latin)
- AC-11991
- 2-Ethoxybenzamide, 97%
- ETHENZAMIDE [MI]
- 4-10-00-00175 (Beilstein Handbook Reference)
- ETHENZAMIDE [JAN]
- Etenzamida (INN-Spanish)
- NS00002670
- SBI-0653503.0001
- WLN: ZVR BO2
- MLS002302987
- NCGC00257579-01
- Ethanzamide
- EINECS 213-346-4
- SMR001307304
- HMS3039J16
- EN300-6492973
- ETHENZAMIDE [MART.]
- NCGC00091616-02
- Ethenzamide 100 microg/mL in Acetonitrile
- Ethenzamide (TN)
- DB-057442
- D01466
- NSC-28787
- Ethenzamide [INN:BAN:JAN]
- KS-5320
- ETHENZAMIDE [WHO-DD]
- UNII-L929ZCK4BF
-
- MDL: MFCD00007977
- Inchi: 1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
- InChI Key: SBNKFTQSBPKMBZ-UHFFFAOYSA-N
- SMILES: O=C(C1C(OCC)=CC=CC=1)N
- BRN: 2208582
Computed Properties
- Exact Mass: 165.07900
- Monoisotopic Mass: 165.078979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 52.3
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: White or off white crystalline powder, almost odourless and tasteless
- Density: 1.1603 (rough estimate)
- Melting Point: 130.0 to 134.0 deg-C
- Boiling Point: 302°C at 760 mmHg
- Flash Point: 153.7 °C
- Refractive Index: 1.5620 (estimate)
- Water Partition Coefficient: <0.1 g/100 mL at 16 ºC
- PSA: 52.32000
- LogP: 1.88450
- Solubility: Soluble in chloroform \ ethanol \ acetone, insoluble in water \ ether
- Merck: 3731
2-Ethoxybenzamide Security Information
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H303
- Warning Statement: P312
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Safety Instruction: S24/25
- RTECS:CV4900000
- TSCA:Yes
- Toxicity:LD50 orally in mice: 1160 mg/kg (Starmer)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
2-Ethoxybenzamide Customs Data
- HS CODE:29242995
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Ethoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B1428-10mM*1mLinDMSO |
2-Ethoxybenzamide |
938-73-8 | 99.82% | 10mM*1mLinDMSO |
¥500 | 2023-07-26 | |
| MedChemExpress | HY-B1428-500mg |
2-Ethoxybenzamide |
938-73-8 | 99.82% | 500mg |
¥400 | 2024-04-16 | |
| MedChemExpress | HY-B1428-1g |
2-Ethoxybenzamide |
938-73-8 | 99.82% | 1g |
¥500 | 2024-04-16 | |
| S e l l e c k ZHONG GUO | S4524-100mg |
2-Ethoxybenzamide |
938-73-8 | 99.93% | 100mg |
¥794.67 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S4524-500mg |
2-Ethoxybenzamide |
938-73-8 | 99.93% | 500mg |
¥2433.2 | 2023-09-16 | |
| TRC | E891343-25g |
2-Ethoxybenzamide |
938-73-8 | 25g |
$ 63.00 | 2023-09-07 | ||
| TRC | E891343-100g |
2-Ethoxybenzamide |
938-73-8 | 100g |
$ 130.00 | 2022-06-05 | ||
| TRC | E891343-250g |
2-Ethoxybenzamide |
938-73-8 | 250g |
$295.00 | 2023-05-18 | ||
| TRC | E891343-500g |
2-Ethoxybenzamide |
938-73-8 | 500g |
$ 400.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0222-500g |
2-Ethoxybenzamide |
938-73-8 | 98.0%(GC) | 500g |
¥1155.0 | 2022-06-10 |
2-Ethoxybenzamide Production Method
Production Method 1
Production Method 2
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2506117-64-0 Solvents: Dimethyl sulfoxide ; 48 h, 80 °C
Reference
- A new facet of amide synthesis by tandem acceptorless dehydrogenation of amines and oxygen transfer of DMSO, Journal of Catalysis, 2023, 417, 153-163
Production Method 3
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Cupric acetate Solvents: Ethanol ; 10 min, 180 psi, 120 °C
Reference
- Copper-Catalyzed Self-Condensation of Benzamide: Domino Reactions towards Quinazolinones, European Journal of Organic Chemistry, 2018, 2018(39), 5382-5388
Production Method 4
Production Method 5
Reaction Conditions
Reference
- Auxiliary-directed etherification of sp2 C-H bonds under heterogeneous metal-organic framework catalysis: synthesis of ethenzamide, RSC Advances, 2018, 8(5), 2829-2836
Production Method 6
Reaction Conditions
1.1 Reagents: Saccharin Catalysts: Titanium superoxide (Ti(O2)2) Solvents: 1,4-Dioxane , Decane ; rt; 1 h, rt → 90 °C
Reference
- Ti-superoxide catalyzed oxidative amidation of aldehydes with saccharin as nitrogen source: synthesis of primary amides, RSC Advances, 2020, 10(2), 724-728
Production Method 7
Reaction Conditions
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ; 24 h, 80 °C
Reference
- Method for preparation of primary and secondary amide compounds from N-substituted amide compounds adopting dichloro(p-cymene)ruthenium (II) dimer complex as catalyst, China, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Water Catalysts: 2853616-75-6 Solvents: Isopropanol ; 2 h, 80 °C
Reference
- Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis, Inorganic Chemistry, 2022, 61(39), 15463-15474
Production Method 9
Reaction Conditions
1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 25 °C; 25 °C → -20 °C
1.3 Solvents: Tetrahydrofuran ; -20 °C; 5 min, -20 °C; -20 °C → 25 °C; 2 h, 25 °C
1.4 Reagents: Potassium carbonate Solvents: Methanol ; 25 °C; 12 h, 25 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 25 °C; 25 °C → -20 °C
1.3 Solvents: Tetrahydrofuran ; -20 °C; 5 min, -20 °C; -20 °C → 25 °C; 2 h, 25 °C
1.4 Reagents: Potassium carbonate Solvents: Methanol ; 25 °C; 12 h, 25 °C
Reference
- Preparation of Primary Amides from Functionalized Organozinc Halides, Organic Letters, 2010, 12(16), 3648-3650
Production Method 10
Production Method 11
Reaction Conditions
1.1 Reagents: Formic acid , Triethylamine Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ; 12 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Ruthenium(II)-catalyzed reductive N-O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides, Organic Chemistry Frontiers, 2021, 8(1), 112-119
Production Method 12
Production Method 13
Production Method 14
Production Method 15
Reaction Conditions
1.1 Reagents: Cesium carbonate , Hydroxyamine hydrochloride Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Water ; 19 h, 100 °C; 100 °C → rt
Reference
- Palladium-Catalyzed One-Pot Conversion of Aldehydes to Amides, Advanced Synthesis & Catalysis, 2010, 352, 288-292
Production Method 16
Reaction Conditions
1.1 Reagents: Diisopropylethylamine , Dipotassium phosphate , Oxygen Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Methanol , Acetonitrile , Water ; 20 h, 1 atm, rt
Reference
- Green method and system for preparation of amide compounds from nitrile compounds, China, , ,
Production Method 17
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: Gallic acid Solvents: Ethanol , Water ; 30 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Efficient Hydration of Nitriles Promoted by Gallic Acid Derived from Renewable Bioresources, ChemCatChem, 2017, 9(7), 1349-1353
Production Method 18
Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Iodine Solvents: Dimethyl sulfoxide , Water ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Reference
- Visible Light-Induced Iodine-Catalyzed Transformation of Terminal Alkynes to Primary Amides via CC Bond Cleavage under Aqueous Conditions, Advanced Synthesis & Catalysis, 2016, 358(3), 500-505
Production Method 19
Production Method 20
2-Ethoxybenzamide Raw materials
- 2-Ethoxybenzylamine
- 2-Ethoxybenzonitrile
- 2-ethoxy-N-(8-quinolinyl)benzamide
- trichloroethanecarbonyl isocyanate
- 2-Ethoxybenzoic acid
- 2-Fluorobenzamide
- 2-Ethoxybenzaldehyde
- 2-Ethoxy-N-methoxybenzamide
- 1-bromo-2-ethoxybenzene
- 1-ethoxy-2-ethynylbenzene
- Salicylamide
2-Ethoxybenzamide Preparation Products
2-Ethoxybenzamide Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:938-73-8)2-Ethoxybenzamide, ≥ 98.0%
Order Number:LE17511;LE26662020
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:16
Price ($):discuss personally
Email:18501500038@163.com
2-Ethoxybenzamide Related Literature
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:938-73-8)2-Ethoxybenzamide, ≥ 98.0%
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry